molecular formula C24H21NO4S B2945233 3-(Benzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one CAS No. 866725-84-0

3-(Benzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one

Cat. No. B2945233
CAS RN: 866725-84-0
M. Wt: 419.5
InChI Key: WKSZNIRQUJNYFB-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one, also known as BMS-986165, is a novel small molecule inhibitor that selectively targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that plays a crucial role in the signaling pathways of cytokines, which are involved in various immune and inflammatory responses. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases, such as psoriasis and lupus.

Scientific Research Applications

Nucleophilic Reactions and Synthetic Applications

A study by Hamby and Bauer (1987) explored the nucleophilic reactions of compounds structurally related to 3-(Benzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one, indicating potential for creating diverse chemical structures through reactions with nucleophilic reagents. This research highlights the compound's versatility in synthetic chemistry, suggesting its utility in developing novel chemical entities with tailored properties (Hamby & Bauer, 1987).

Molecular Design and Pharmacological Potential

Research on quinoxaline derivatives, similar to the compound , has demonstrated significant pharmacological potential. For instance, Lenzi et al. (2006) investigated 4-amido-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-ones for their ability to act as human A3 adenosine receptor antagonists. The study's findings could provide insight into the design of new therapeutic agents targeting various receptors, indicating the compound's potential applicability in drug discovery (Lenzi et al., 2006).

Antimicrobial and Antituberculosis Activity

Alavi et al. (2017) explored the synthesis and antibacterial activity of novel quinoxaline sulfonamides, showcasing the antimicrobial potential of quinoxaline derivatives. Such studies suggest that this compound could be investigated for its antimicrobial properties, potentially leading to new treatments for bacterial infections (Alavi et al., 2017).

Potential in Tuberculosis Treatment

Further expanding on the antimicrobial potential, Jaso et al. (2005) synthesized quinoxaline-2-carboxylate 1,4-dioxide derivatives evaluated for their antituberculosis activity. This research underlines the importance of quinoxaline derivatives in developing new therapeutic agents against tuberculosis, suggesting a potential research direction for the compound (Jaso et al., 2005).

properties

IUPAC Name

3-(benzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-17-8-10-18(11-9-17)15-25-16-23(30(27,28)20-6-4-3-5-7-20)24(26)21-14-19(29-2)12-13-22(21)25/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSZNIRQUJNYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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